molecular formula C16H17NO3S B5654901 1-[(4-ethoxyphenyl)sulfonyl]indoline

1-[(4-ethoxyphenyl)sulfonyl]indoline

Cat. No. B5654901
M. Wt: 303.4 g/mol
InChI Key: BAFQCZXORSBGIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-ethoxyphenyl)sulfonyl]indoline, also known as ESI, is a synthetic compound that has been extensively studied for its potential applications in scientific research. ESI is a member of the sulfonamide family of compounds and has been shown to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-[(4-ethoxyphenyl)sulfonyl]indoline is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. 1-[(4-ethoxyphenyl)sulfonyl]indoline has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. It has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 1-[(4-ethoxyphenyl)sulfonyl]indoline has been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
1-[(4-ethoxyphenyl)sulfonyl]indoline has been shown to exhibit a range of biochemical and physiological effects. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 1-[(4-ethoxyphenyl)sulfonyl]indoline has also been shown to exhibit anti-cancer effects by inducing apoptosis in cancer cells and inhibiting the proliferation of cancer cells. Additionally, 1-[(4-ethoxyphenyl)sulfonyl]indoline has been shown to exhibit anti-microbial effects by inhibiting the growth of various bacteria and fungi.

Advantages and Limitations for Lab Experiments

1-[(4-ethoxyphenyl)sulfonyl]indoline has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. Additionally, 1-[(4-ethoxyphenyl)sulfonyl]indoline has been extensively studied, which means that there is a large body of literature on its properties and potential applications. However, there are also some limitations to the use of 1-[(4-ethoxyphenyl)sulfonyl]indoline in lab experiments. For example, 1-[(4-ethoxyphenyl)sulfonyl]indoline has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-[(4-ethoxyphenyl)sulfonyl]indoline. One potential direction is to further investigate its anti-inflammatory and anti-cancer effects, with a focus on identifying the specific signaling pathways involved. Another potential direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies on the mechanism of action of 1-[(4-ethoxyphenyl)sulfonyl]indoline may lead to the development of more potent and selective inhibitors of certain enzymes.

Synthesis Methods

The synthesis of 1-[(4-ethoxyphenyl)sulfonyl]indoline involves the reaction of 4-ethoxyaniline with sulfur trioxide to produce 4-ethoxybenzenesulfonic acid. This intermediate is then reacted with indoline to produce 1-[(4-ethoxyphenyl)sulfonyl]indoline. The yield of 1-[(4-ethoxyphenyl)sulfonyl]indoline is typically around 70-80%, and the purity can be increased through recrystallization.

Scientific Research Applications

1-[(4-ethoxyphenyl)sulfonyl]indoline has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. It has been studied as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-[(4-ethoxyphenyl)sulfonyl]indoline has also been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes.

properties

IUPAC Name

1-(4-ethoxyphenyl)sulfonyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-2-20-14-7-9-15(10-8-14)21(18,19)17-12-11-13-5-3-4-6-16(13)17/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFQCZXORSBGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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